molecular formula C11H14N2O4S B4676355 4-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid

4-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid

Cat. No. B4676355
M. Wt: 270.31 g/mol
InChI Key: ZQZJJNXPGQAVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid, also known as DTNB, is a chemical compound that has been widely used in scientific research. This compound is a derivative of thionitrobenzoic acid and is known for its ability to react with sulfhydryl groups in proteins, making it a valuable tool for studying protein structure and function.

Mechanism of Action

4-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid reacts with sulfhydryl groups in proteins to form a mixed disulfide bond. This reaction is reversible and can be used to measure the concentration of sulfhydryl groups in proteins. 4-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid can also be used to determine the redox state of proteins and to study the effects of oxidative stress on protein function.
Biochemical and Physiological Effects
4-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and glutathione reductase. 4-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

4-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid is a valuable tool for studying protein structure and function due to its ability to react with sulfhydryl groups in proteins. However, there are some limitations to its use. 4-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid can be affected by pH, temperature, and other environmental factors, which can affect its reactivity with sulfhydryl groups. Additionally, 4-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 4-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid. One area of interest is the development of new methods for measuring sulfhydryl groups in proteins, which could improve the accuracy and sensitivity of these measurements. Another area of interest is the development of new compounds that can selectively target sulfhydryl groups in proteins, which could be used as potential therapeutics for diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid and to determine its potential as a diagnostic tool for various diseases.

Scientific Research Applications

4-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid is commonly used in scientific research to study protein structure and function. It is used to measure the concentration of sulfhydryl groups in proteins, which can provide information about protein folding, stability, and activity. 4-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid is also used to study enzyme kinetics and to identify potential inhibitors of enzymes.

properties

IUPAC Name

4-[2-(4,5-dimethylthiophene-3-carbonyl)hydrazinyl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-6-7(2)18-5-8(6)11(17)13-12-9(14)3-4-10(15)16/h5H,3-4H2,1-2H3,(H,12,14)(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZJJNXPGQAVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NNC(=O)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(4,5-Dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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